7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
7-methyl-1H-thieno[3,4-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-3-5-4(2-12-3)6(9)11-7(10)8-5/h2H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTKVKJIRADHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CS1)C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,4-d][1,3]oxazine precursor with methylating agents under controlled temperature and solvent conditions . The reaction conditions often include the use of catalysts to facilitate the cyclization process and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles like amines, thiols, or halides; reactions are performed under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of thieno[3,4-d][1,3]oxazines show promising anticancer properties. For instance, Mannich bases derived from this scaffold have been evaluated against several cancer cell lines including hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7). These studies have demonstrated that certain derivatives possess significant cytotoxic effects, with IC50 values indicating potent activity against these cancer types .
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the SAR of thieno[3,4-d][1,3]oxazine derivatives revealed that modifications to the phenyl ring significantly influence biological activity. Substituents such as electron-withdrawing groups enhanced the cytotoxicity of the compounds. For example, compounds with 4-chlorobenzaldehyde residues exhibited lower IC50 values compared to those with less active substituents .
Organic Synthesis
Versatile Synthetic Intermediates
7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo cycloaddition reactions has been exploited for the creation of complex molecular architectures. For instance, it can participate in 1,3-dipolar cycloadditions to form triazole derivatives which are valuable in drug development .
Data Table: Cycloaddition Reactions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Copper catalysis; THF; 60°C | 70-81 |
| Cyclization with Azides | Room temperature; solvent-free | 63-83 |
Materials Science
Potential in Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the synthesis of functionalized polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in creating advanced materials for electronics and coatings.
Mechanism of Action
The mechanism of action of 7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Thieno-Oxazine Dione Derivatives
Key Observations:
Bulky substituents, such as 3,4-dimethoxyphenyl (C₁₄H₁₃NO₅S), improve target selectivity in kinase inhibition but may reduce synthetic yield .
Synthetic Routes :
- The target compound is synthesized via multi-step protocols involving heterocyclic anhydrides and alkylation agents (e.g., iodomethane) .
- In contrast, 1H-benzoxazine-2,4-diones are prepared in one step using trimethylsilyl acetylene (TMSA), achieving higher yields (70–85%) .
Reactivity and Applications: Thieno-oxazine diones with electron-withdrawing groups (e.g., nitro in 7-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) exhibit higher electrophilicity, making them reactive intermediates for SHAPE probing reagents . Derivatives like 5,6-dimethyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione show selective inhibition against cancer cell lines (e.g., A549 lung adenocarcinoma) at IC₅₀ values of 2.1–8.3 µM .
Comparison with Benzoxazine Derivatives
Benzoxazines, such as 7-nitro-1H-benzo[d][1,3]oxazine-2,4-dione, share structural similarities but replace the thiophene ring with benzene. Key differences include:
- Electronic Properties: The sulfur atom in thieno-oxazines increases electron delocalization, altering redox behavior compared to benzoxazines .
- Thermal Behavior: Benzoxazines like bisphenol-A derivatives exhibit volume expansion during curing due to ring-opening polymerization, whereas thieno-oxazines may display distinct shrinkage/expansion profiles .
Biological Activity
7-Methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, as well as insights from recent studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 183.19 g/mol. The unique thieno[3,4-d][1,3]oxazine structure contributes to its reactivity and biological interactions.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound derivatives. A synthesis of novel analogs demonstrated that certain compounds exhibited significant inhibition of cancer cell proliferation. For instance:
- Compound 19 showed inhibition against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), PC-9 (lung adenocarcinoma), and PC-3 (prostate cancer) cells.
- IC50 Values : Compound 15 exhibited the strongest anti-proliferative effect against A549 cells with an IC50 value of 0.94 μM , indicating potent activity without toxicity to normal human liver cells .
| Compound | Cell Line | IC50 Value (μM) | Notes |
|---|---|---|---|
| 15 | A549 | 0.94 | Strong anti-proliferative effect |
| 19 | MCF-7 | Not specified | Inhibits multiple cancer types |
The mechanism by which these compounds exert their anticancer effects involves modulation of apoptosis-related proteins and inhibition of specific enzyme pathways involved in cell proliferation. This suggests that the thieno[3,4-d][1,3]oxazine scaffold may interact with key molecular targets in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have also been evaluated for antimicrobial activity. Preliminary evaluations indicate efficacy against Gram-positive bacteria and fungi. The specific mechanisms remain under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
Several case studies have highlighted the biological activities of this compound:
- In vitro Studies : A series of in vitro assays were conducted to assess the cytotoxicity and selectivity of various thieno[3,4-d][1,3]oxazine derivatives against cancerous versus normal cells.
- Proteomic Analysis : Advanced techniques such as chemoproteomic analysis have been employed to identify potential protein targets affected by these compounds. One prominent target identified was the GPX4 protein involved in oxidative stress responses.
Q & A
Q. What are the recommended synthetic routes for 7-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions using thiophene derivatives and methyl-substituted carbonyl precursors. Key steps include:
- Reagent Selection : Use chloroacetic acid and sodium acetate as catalysts for cyclization (common in thiazine-dione syntheses) .
- Solvent Optimization : Reflux in DMF-acetic acid mixtures (1:2 v/v) at 110°C for 2–4 hours to achieve high yields (~70–85%) .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile-water gradient) .
Purity can be enhanced by recrystallization from ethanol or DMF .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to identify methyl group signals (δ ~2.3 ppm for CH) and carbonyl resonances (δ ~165–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (CHNOS, theoretical m/z 199.02) .
- IR Spectroscopy : Detect characteristic C=O (1700–1750 cm) and C-N (1250–1350 cm) stretches .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Stability : The compound is hygroscopic and sensitive to prolonged UV exposure. Degradation products include oxidized sulfone derivatives .
- Storage : Store under inert gas (N or Ar) at 4°C in amber vials. Use desiccants (silica gel) to prevent moisture absorption .
Advanced Research Questions
Q. How does the methyl group at position 7 influence the compound’s reactivity in heterocyclic ring-forming reactions?
- Methodological Answer : The methyl group introduces steric hindrance, affecting nucleophilic substitution and cyclization pathways:
- Kinetic Studies : Compare reaction rates with non-methylated analogs (e.g., 1H-thieno[3,4-d][1,3]oxazine-2,4-dione) using HPLC-MS .
- DFT Calculations : Model steric effects on transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to predict regioselectivity in benzodiazepine or thiazole syntheses .
Q. What computational methods are suitable for predicting the compound’s bioactivity or binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2 or kinase targets) .
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to assess permeability (logP ~1.8), metabolic stability (CYP450 interactions), and toxicity (Ames test predictions) .
- MD Simulations : Run 100-ns simulations in GROMACS to study conformational stability in aqueous or lipid bilayer environments .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer :
- X-ray Diffraction : Resolve crystal structure (e.g., using Mo-Kα radiation) to confirm bond lengths and angles, particularly for the oxazine-dione ring .
- Dynamic NMR : Perform variable-temperature NMR (25–80°C) to detect rotational barriers in the thiophene-oxazine system .
- Cross-Validation : Compare computational (DFT-optimized) and experimental spectra to identify discrepancies caused by solvent effects or polymorphism .
Experimental Design and Data Analysis
Q. What strategies mitigate side reactions during functionalization of the thieno-oxazine core?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive NH sites during alkylation or acylation .
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki couplings or CuI/L-proline for azide-alkyne cycloadditions .
- In Situ Monitoring : Employ ReactIR to detect intermediates and optimize reaction quenching times .
Q. How can researchers validate the compound’s proposed mechanism of action in biological assays?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against COX-2 or MMP-9 using fluorogenic substrates (e.g., Dabcyl-GPQGIAGQ-EDANS) .
- CRISPR Knockout Models : Use HEK293T cells with CRISPR-edited targets (e.g., NF-κB) to confirm pathway-specific effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for protein-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
